1-[3-(4-Fluoro-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide
Description
The compound 1-[3-(4-Fluoro-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide is a structurally complex molecule featuring a cyclohexanecarboxylic acid backbone substituted with a ureido group (3-(4-fluorophenyl)-ureido) and a furan-2-ylmethyl amide moiety. This architecture combines conformational rigidity from the cyclohexane ring with polar functional groups (ureido and amide) that may influence solubility, bioavailability, and target binding.
The furan-2-ylmethyl amide substituent introduces heteroaromaticity, which may contribute to π-π stacking interactions or modulate metabolic stability.
Properties
Molecular Formula |
C19H22FN3O3 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)carbamoylamino]-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C19H22FN3O3/c20-14-6-8-15(9-7-14)22-18(25)23-19(10-2-1-3-11-19)17(24)21-13-16-5-4-12-26-16/h4-9,12H,1-3,10-11,13H2,(H,21,24)(H2,22,23,25) |
InChI Key |
IIKFELJFJNUCTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NCC2=CC=CO2)NC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Fluoro-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the ureido group: This can be achieved by reacting an isocyanate with an amine.
Introduction of the fluoro-phenyl group: This step often involves a nucleophilic aromatic substitution reaction.
Cyclohexanecarboxylic acid formation: This can be synthesized through a series of reactions including hydrogenation and carboxylation.
Attachment of the furan-2-ylmethyl group: This step may involve a coupling reaction using a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Fluoro-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The ureido group can be reduced to form amines.
Substitution: The fluoro-phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-[3-(4-Fluoro-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, or antiviral properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[3-(4-Fluoro-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide involves its interaction with specific molecular targets. The fluoro-phenyl group can enhance binding affinity to certain receptors, while the ureido group can form hydrogen bonds with target proteins. The furan-2-ylmethyl group may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-[3-(4-Fluoro-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide with structurally or functionally related compounds, based on evidence provided:
Notes:
- Structural Similarities: The target compound shares a ureido-cyclohexanecarboxylic acid core with t-AUCB and AUDA, which are established epoxide hydrolase inhibitors . The 4-fluorophenyl group is also present in the compound from , though its amide substituent differs (bulky alkylphenoxy vs. furan-2-ylmethyl) .
- Key Differences:
- Unlike t-AUCB and AUDA, the target compound lacks an adamantane group, which is critical for epoxide hydrolase inhibition in those analogs .
- The furan-2-ylmethyl amide group distinguishes it from sulfonamide-containing analogs (e.g., ), which may alter solubility or target specificity .
- Compared to the imidazolidinyl derivative in , the target compound’s furan amide may confer better metabolic stability due to reduced susceptibility to hydrolysis .
Research Findings and Implications
- Ureido-Cyclohexane Derivatives: Compounds like t-AUCB and AUDA demonstrate that the ureido-cyclohexane scaffold is versatile for targeting enzymes such as soluble epoxide hydrolase (sEH), with anti-inflammatory and cardiovascular applications .
- Role of Fluorine: The 4-fluorophenyl group in the target compound and ’s analog may enhance binding affinity through hydrophobic and electronic interactions, as seen in fluorinated pharmaceuticals .
- Furan Amide vs. Sulfonamide: The furan amide in the target compound could offer advantages over sulfonamide-containing analogs (e.g., ) in terms of reduced toxicity or improved pharmacokinetics, as sulfonamides are associated with hypersensitivity reactions .
Biological Activity
1-[3-(4-Fluoro-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide is a complex organic compound that has attracted significant attention in pharmaceutical research due to its potential biological activities. This compound features a unique structural framework, combining a cyclohexanecarboxylic acid moiety with a 4-fluorophenyl group linked through a urea bond. Understanding its biological activity is essential for exploring its applications in drug development.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C₁₄H₁₈F₁N₃O₃
- Molecular Weight : 295.31 g/mol
- Key Functional Groups : Urea, carboxylic acid, aromatic ring
Biological Activities
Research indicates that compounds similar to 1-[3-(4-Fluoro-phenyl)-ureido]-cyclohexanecarboxylic acid exhibit various biological activities, including:
- Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines.
- Anticancer Properties : Some analogs have shown efficacy in inhibiting cancer cell proliferation, particularly in breast and colon cancer models.
- Neuroprotective Effects : Evidence suggests that related compounds may protect neuronal cells from oxidative stress and apoptosis.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes and receptors. Interaction studies often utilize techniques like surface plasmon resonance and isothermal titration calorimetry to quantify binding affinities.
Table 1: Biological Activities of Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(3-Fluorophenyl)cyclohexanecarboxylic acid | Structure | Potential anti-inflammatory effects |
| 1-(3-Phenyl-ureido)-cyclohexanecarboxylic acid | Structure | Exhibits anticancer properties |
| 4-Cyano-3-fluorophenyl-cyclohexanecarboxylic acid | Structure | Investigated for neuroprotective effects |
Case Studies
Several studies have evaluated the biological activity of this compound and its analogs:
- Neuroprotection Study : A study demonstrated that related compounds protected neuronal cells from H₂O₂-induced damage at sub-micromolar concentrations without significant cytotoxicity, highlighting their potential for treating neurodegenerative diseases .
- Anticancer Evaluation : In vitro assays indicated that analogs of the compound inhibited the proliferation of various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest .
- Anti-inflammatory Mechanism : Research on structural analogs revealed their ability to inhibit key inflammatory pathways, including NF-kB activation, which is crucial in mediating inflammatory responses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
